Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-Gly-OBn
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Overview
Description
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-Gly-OBn is a synthetic peptide derivative. This compound is characterized by the presence of carbobenzyloxy (Cbz) protecting groups and benzyl (Bn) ester groups. It is used in various chemical and biochemical applications, particularly in peptide synthesis and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-Gly-OBn typically involves the following steps:
Protection of Amino Acids: The amino acids glutamic acid, cysteine, and glycine are protected using carbobenzyloxy (Cbz) and benzyl (Bn) groups.
Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The resulting peptide is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale chromatography systems are often employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-Gly-OBn can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl ester groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Acidic or basic conditions can be used to remove or replace protecting groups.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptides with different protecting groups or functional groups.
Scientific Research Applications
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-Gly-OBn has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of synthetic peptides for research and development purposes.
Mechanism of Action
The mechanism of action of Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-Gly-OBn involves its ability to form stable peptide bonds and disulfide linkages. The carbobenzyloxy and benzyl protecting groups help in stabilizing the peptide during synthesis and can be selectively removed under specific conditions. The molecular targets and pathways involved depend on the specific application and the nature of the peptide being synthesized.
Comparison with Similar Compounds
Similar Compounds
Cbz-DL-Glu(OBn)-DL-Cys(Bn)-Gly-OBn: A similar compound with slight variations in the protecting groups.
Z-DL-GLU-OH: Another peptide derivative with different protecting groups and applications
Uniqueness
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-Gly-OBn is unique due to its specific combination of protecting groups, which provide stability and versatility in peptide synthesis. Its ability to form disulfide bonds makes it particularly useful in studies of protein structure and function.
Properties
IUPAC Name |
benzyl 5-[[3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxyethyl)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUVMBFVVPMFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H41N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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